Alosetron ((Z)-2-butenedioate)

Description

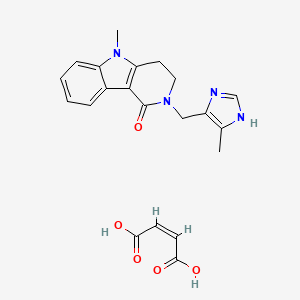

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O.C4H4O4/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;5-3(6)1-2-4(7)8/h3-6,10H,7-9H2,1-2H3,(H,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPGTDZMQXRLAW-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70575770 | |

| Record name | (2Z)-But-2-enedioic acid--5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122852-43-1 | |

| Record name | 1H-Pyrido[4,3-b]indol-1-one, 2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122852-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2Z)-But-2-enedioic acid--5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Alosetron ((Z)-2-butenedioate): An In-Depth Technical Guide on its Core Mechanism of Action in Gut Motility

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor, a key player in the complex regulation of gastrointestinal (GI) functions. Its therapeutic efficacy, particularly in women with severe diarrhea-predominant irritable bowel syndrome (IBS-D), stems from its targeted modulation of gut motility, visceral sensation, and intestinal secretion. This technical guide provides a comprehensive examination of Alosetron's mechanism of action at the molecular, cellular, and physiological levels. It includes a synthesis of quantitative data from pivotal studies, detailed outlines of key experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.

Core Mechanism of Action: Selective 5-HT3 Receptor Antagonism

The cornerstone of Alosetron's pharmacological activity is its high-affinity, competitive antagonism of the 5-hydroxytryptamine type 3 (5-HT3) receptor.

The Role of the 5-HT3 Receptor in the Gut

The 5-HT3 receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily. Within the gastrointestinal tract, these receptors are densely expressed on enteric neurons, including intrinsic primary afferent neurons (IPANs), and on the terminals of extrinsic afferent nerves that communicate with the central nervous system.[1] When activated by its endogenous ligand, serotonin (5-HT), the 5-HT3 receptor's non-selective cation channel opens, leading to a rapid influx of cations (primarily Na+ and Ca2+) and subsequent neuronal depolarization.[1][2] This activation is a critical step in regulating visceral pain perception, colonic transit, and GI secretions, all of which are key pathophysiological elements of IBS.[1][2]

Alosetron's Molecular Interaction and Downstream Effects

Alosetron binds with high potency and selectivity to the 5-HT3 receptor, thereby preventing serotonin from binding and activating the channel.[1][3] This blockade of neuronal depolarization inhibits the release of neurotransmitters that mediate pro-motility and pro-secretory effects, and dampens the transmission of nociceptive signals from the gut. The culmination of these actions is the modulation of serotonin-sensitive GI motor and sensory processes.[1]

References

- 1. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]

- 2. The pharmacological properties of the novel selective 5-HT3 receptor antagonist, alosetron, and its effects on normal and perturbed small intestinal transit in the fasted rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Whole Gut Transit Scintigraphy for the Assessment of Patients with Symptoms of Chronic Constipation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Alosetron ((Z)-2-butenedioate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alosetron, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, represents a significant pharmacological intervention for women with severe diarrhea-predominant irritable bowel syndrome (IBS-D). This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical data associated with Alosetron. Detailed experimental protocols for its synthesis are provided, alongside a comprehensive summary of its pharmacokinetic and pharmacodynamic properties. Furthermore, this guide includes visualizations of the core signaling pathway and a logical workflow for its development, designed to be a valuable resource for researchers and professionals in the field of drug development.

Discovery and Development

Alosetron (brand name Lotronex) was developed by Glaxo Wellcome (now GlaxoSmithKline) and patented in 1987.[1] The rationale for its development stemmed from the understanding that 5-HT3 receptors in the gastrointestinal tract play a crucial role in regulating visceral pain, colonic transit, and GI secretions, all of which are implicated in the pathophysiology of IBS.[2]

The development of Alosetron marked a targeted therapeutic approach for IBS-D. It was the first 5-HT3 antagonist approved for this indication.[3] Alosetron was initially approved by the U.S. Food and Drug Administration (FDA) on February 9, 2000.[1][4] However, it was voluntarily withdrawn from the market in November 2000 due to post-marketing reports of serious gastrointestinal adverse effects, including ischemic colitis and severe complications of constipation.[1][5] Following a re-evaluation of its risk-benefit profile and the implementation of a risk management program, Alosetron was reintroduced to the U.S. market in 2002 with a more restricted indication for use only in women with severe IBS-D who have not responded to conventional therapy.[1][3]

The following diagram illustrates the key milestones in the development and regulatory history of Alosetron.

Synthesis of Alosetron

The chemical name for Alosetron is (Z)-2-butenedioate of 2,3,4,5-tetrahydro-5-methyl-2-((5-methyl-1H-imidazol-4-yl)methyl)-1H-pyrido[4,3-b]indol-1-one. The synthesis of Alosetron has been described in the patent literature, with various process improvements aimed at increasing yield and safety for large-scale production.

The core synthetic strategy involves the condensation of two key intermediates:

-

Intermediate 1: 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one

-

Intermediate 2: A reactive derivative of 4-hydroxymethyl-5-methylimidazole or 4-chloromethyl-5-methylimidazole.

The following diagram illustrates a common synthetic pathway for Alosetron.

References

Alosetron: An In-Depth Technical Guide to its Initial In Vitro Characterization as a 5-HT3 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies that characterized Alosetron as a potent and selective 5-HT3 receptor antagonist. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the preclinical evaluation of this compound. This document outlines the core methodologies used to determine its binding affinity, functional potency, and mechanism of action at the molecular and cellular levels.

Quantitative Analysis of Alosetron's Interaction with the 5-HT3 Receptor

The initial in vitro evaluation of Alosetron focused on quantifying its affinity for the 5-HT3 receptor and its potency in antagonizing receptor function. These studies were crucial in establishing its profile as a high-affinity antagonist.

Receptor Binding Affinity

Radioligand binding assays were instrumental in determining the binding affinity (Ki) of Alosetron for the 5-HT3 receptor. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.

Table 1: Comparative In Vitro Binding Affinities (Ki) of Alosetron and other 5-HT3 Antagonists

| Compound | Receptor Species | pKi | Ki (nM) | Reference |

| Alosetron | Human | 9.4 | ~0.4 | [1] |

| Alosetron | Rat | 9.8 | ~0.16 | |

| Ondansetron | Human | - | 6.16 | [2] |

| Granisetron | Human | - | - | |

| Palonosetron | Human | 10.5 | ~0.03 | [1] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Functional Antagonist Potency

Functional assays, such as electrophysiological recordings and calcium influx measurements, were employed to determine the concentration of Alosetron required to inhibit 50% of the maximal response (IC50) induced by a 5-HT3 receptor agonist. The antagonist potency is often expressed as the pKB value, which is the negative logarithm of the equilibrium dissociation constant (KB) of the antagonist.

Table 2: In Vitro Functional Antagonist Potency of Alosetron

| Assay Type | Preparation | Agonist | pKB / pA2 | Reference |

| Electrophysiology (Depolarization) | Rat Vagus Nerve | 5-HT | 9.8 |

Key Experimental Protocols

Detailed methodologies are essential for the replication and validation of initial in vitro findings. The following sections describe the core experimental protocols used to characterize Alosetron as a 5-HT3 antagonist.

Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of Alosetron for the 5-HT3 receptor using cell membranes expressing the receptor and a radiolabeled antagonist, such as [3H]granisetron.

Objective: To determine the inhibitory constant (Ki) of Alosetron for the 5-HT3 receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human 5-HT3A receptor.

-

Radioligand: [3H]granisetron.

-

Test Compound: Alosetron.

-

Non-specific binding control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 10 µM ondansetron).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 1 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (GF/B or GF/C).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT3 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay.[3]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of [3H]granisetron (at a concentration close to its Kd), 50 µL of assay buffer, and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of [3H]granisetron, 50 µL of non-specific binding control, and 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of [3H]granisetron, 50 µL of varying concentrations of Alosetron, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Alosetron concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the antagonistic effect of Alosetron on 5-HT-induced currents in cells expressing 5-HT3 receptors.[5][6]

Objective: To determine the potency of Alosetron in inhibiting 5-HT3 receptor-mediated ion channel activity.

Materials:

-

HEK293 cells transiently or stably expressing human 5-HT3A receptors.

-

External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.3 with NaOH.

-

Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, pH 7.3 with CsOH.

-

Agonist: Serotonin (5-HT).

-

Antagonist: Alosetron.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

-

Cell Preparation: Plate HEK293 cells expressing 5-HT3 receptors on glass coverslips.

-

Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with external solution.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration: Approach a cell with the recording pipette and form a gigaohm seal. Rupture the cell membrane to achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

-

Agonist Application: Apply a saturating concentration of 5-HT to the cell to evoke an inward current.

-

Antagonist Application: Co-apply varying concentrations of Alosetron with the 5-HT to measure the inhibition of the agonist-induced current.

-

Data Analysis: Measure the peak amplitude of the inward current in the absence and presence of different concentrations of Alosetron. Plot the percentage of inhibition against the logarithm of the Alosetron concentration to determine the IC50 value.

Calcium Influx Assay

This protocol details a method to measure the inhibition of 5-HT3 receptor-mediated calcium influx by Alosetron using a fluorescent calcium indicator.[7][8]

Objective: To assess the functional antagonism of Alosetron by measuring its effect on intracellular calcium changes upon receptor activation.

Materials:

-

HEK293 cells expressing 5-HT3 receptors.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Agonist: Serotonin (5-HT).

-

Antagonist: Alosetron.

-

Fluorescence microplate reader or imaging system with automated injectors.

Procedure:

-

Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate.

-

Dye Loading: Incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Antagonist Incubation: Add varying concentrations of Alosetron to the wells and incubate for a predetermined time.

-

Fluorescence Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

-

Agonist Injection: Inject a solution of 5-HT into the wells to stimulate the 5-HT3 receptors.

-

Kinetic Reading: Immediately after agonist injection, record the change in fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the percentage of inhibition of the 5-HT-induced calcium influx for each concentration of Alosetron. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Alosetron concentration.

Visualizing Molecular Interactions and Workflows

Diagrams are essential for illustrating the complex biological processes and experimental procedures involved in the characterization of a drug candidate.

5-HT3 Receptor Signaling Pathway

Activation of the 5-HT3 receptor, a ligand-gated ion channel, by serotonin leads to the influx of cations, primarily Na+ and Ca2+.[9] This influx causes membrane depolarization and initiates downstream signaling cascades. Alosetron acts as a competitive antagonist, blocking the binding of serotonin and preventing channel opening.

References

- 1. Exploring a potential palonosetron allosteric binding site in the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. pdspdb.unc.edu [pdspdb.unc.edu]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 7. bu.edu [bu.edu]

- 8. Calcium Flux Assays | Agilent [agilent.com]

- 9. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

Pharmacological profile of Alosetron ((Z)-2-butenedioate)

An In-depth Technical Guide on the Pharmacological Profile of Alosetron ((Z)-2-butenedioate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alosetron is a potent and highly selective serotonin 5-HT3 receptor antagonist.[1] Chemically designated as 2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b] indol-1-one, monohydrochloride, it has a molecular weight of 330.8.[2] Alosetron is indicated for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) exclusively in women who have not responded to conventional therapies.[3][4] Its development and application have been focused on modulating the gastrointestinal (GI) processes sensitive to serotonin.[4][5] Due to reports of severe gastrointestinal adverse events, its use is restricted.[4][6]

Mechanism of Action

Alosetron's therapeutic effects are mediated through its potent and selective antagonism of the serotonin 5-HT3 receptor.[7] These receptors are ligand-gated ion channels extensively located on enteric neurons within the human gastrointestinal tract, as well as in other peripheral and central nervous system locations.[3][4]

In the pathophysiology of IBS, serotonin (5-HT) plays a crucial role. Activation of 5-HT3 receptors on enteric neurons by serotonin leads to neuronal depolarization, which influences the regulation of visceral pain, colonic transit, and GI secretions.[3][7] By blocking these non-selective cation channels, Alosetron inhibits the downstream effects of serotonin, thereby modulating visceral sensitivity and GI motor function.[2][4] This antagonism results in reduced abdominal pain and discomfort, decreased intestinal secretions, and slowed colonic transit.[2][8]

Pharmacodynamics

The pharmacodynamic properties of Alosetron are consistent with its mechanism of action. In both healthy volunteers and patients with IBS, administration of Alosetron leads to significant alterations in gastrointestinal function.

-

Colonic Transit: Oral administration of Alosetron (2 mg twice daily for 8 days) has been shown to increase colonic transit time without affecting orocecal transit time.[3]

-

Intestinal Secretion: A single 4 mg oral dose of Alosetron increased basal jejunal water and sodium absorption in healthy individuals.[1][3]

-

Colonic Compliance: In patients with IBS, multiple doses (4 mg twice daily for 6.5 days) significantly increased colonic compliance.[2][3]

-

Visceral Sensitivity: Alosetron reduces pain and exaggerated motor responses following rectal distention in IBS patients, likely due to the blockade of 5-HT3 receptors.[2] It also produces a dose-dependent reduction in the flare response following intradermal serotonin injection in healthy men.[3]

Pharmacokinetics

The pharmacokinetic profile of Alosetron has been characterized in healthy subjects and in patients with IBS.

Absorption

Alosetron is rapidly absorbed following oral administration.[2] Peak plasma concentrations are typically reached approximately 1 hour after dosing.[9][10] The absolute oral bioavailability is approximately 50% to 60%.[2][9] Co-administration with food reduces the extent of absorption by about 25% and delays the time to peak plasma concentration by approximately 15 minutes.[2][9]

Distribution

Alosetron has a volume of distribution of approximately 65 to 95 liters.[2][9] It is moderately bound to plasma proteins (82%).[2][9]

Metabolism

Alosetron is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[2][9] In vitro studies have shown the involvement of CYP2C9 (approx. 30%), CYP3A4 (approx. 18%), and CYP1A2 (approx. 10%).[2] Non-CYP mediated metabolic pathways also contribute to a lesser extent.[9]

Elimination

The terminal elimination half-life of Alosetron is approximately 1.5 hours.[2][9] Plasma clearance is about 600 mL/min.[2] Following administration of a radiolabeled dose, approximately 74% is excreted in the urine (primarily as metabolites) and 11% in the feces.[9] Less than 1% of the drug is excreted unchanged in the urine.[9]

| Parameter | Value | Citations |

| Absolute Bioavailability | 50% - 60% | [2][9][10] |

| Time to Peak Plasma (Tmax) | ~1 hour | [9][10] |

| Effect of Food | ~25% decrease in absorption | [2][6][9] |

| Volume of Distribution (Vd) | 65 - 95 L | [2][9] |

| Plasma Protein Binding | 82% | [2][9] |

| Terminal Half-life (t½) | ~1.5 hours | [1][2][9] |

| Plasma Clearance | ~600 mL/min | [2][4] |

| Primary Metabolism | Hepatic (CYP2C9, CYP3A4, CYP1A2) | [2][9] |

| Excretion | 74% Urine (as metabolites), 11% Feces | [9] |

Table 1: Summary of Pharmacokinetic Parameters of Alosetron.

Drug Interactions

Alosetron's metabolism via CYP enzymes makes it susceptible to drug-drug interactions.

-

CYP1A2 Inhibitors: Potent CYP1A2 inhibitors, such as fluvoxamine, can significantly increase Alosetron plasma concentrations (by approximately 6-fold) and prolong its half-life (by 3-fold).[9] Concomitant use with fluvoxamine is contraindicated.[9] Moderate CYP1A2 inhibitors (e.g., cimetidine, quinolone antibiotics) should be avoided unless clinically necessary.[3][9]

-

CYP3A4 Inhibitors: Strong CYP3A4 inhibitors like ketoconazole may increase exposure to Alosetron, and caution is advised during co-administration.[3][9]

Clinical Efficacy and Safety

Efficacy

Alosetron is indicated only for women with severe diarrhea-predominant IBS who have failed conventional therapy.[3] Clinical trials have demonstrated its efficacy in this specific population.[8][11] In a 12-week, double-blind, placebo-controlled trial, Alosetron (1 mg twice daily) was shown to be effective in relieving IBS pain and discomfort.[12] Patients treated with Alosetron reported significantly greater adequate relief of symptoms compared to placebo.[11][12] It also significantly decreased urgency and stool frequency while promoting firmer stools within the first week of treatment.[12]

Safety and Tolerability

The use of Alosetron is associated with a risk of infrequent but serious gastrointestinal adverse reactions.[6][13]

-

Constipation: This is the most frequently reported adverse event.[3][14] In clinical trials, the incidence was dose-related.[3] Severe complications of constipation, including obstruction, ileus, and toxic megacolon, have been reported.[9]

-

Ischemic Colitis: This is another serious, though rare, adverse event that has led to hospitalization, surgery, and in rare cases, death.[9][15] The risk of ischemic colitis prompted the initial withdrawal of the drug and its subsequent reintroduction under a restricted use program.[4][6]

Patients should be instructed to discontinue Alosetron immediately if they become constipated or develop symptoms of ischemic colitis, such as new or worsening abdominal pain or blood in the stool.[13]

| Adverse Reaction | Alosetron 1 mg twice daily | Placebo |

| Constipation | 11% (withdrawal rate) | 2% (withdrawal rate) |

| Abdominal Discomfort/Pain | Reported | Reported |

| Nausea | Reported | Reported |

Table 2: Incidence of Common Adverse Reactions Leading to Withdrawal in one study.[3] (Note: Specific percentage incidences for all adverse events vary across studies).

Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptor Affinity

Detailed protocols for binding assays are crucial for determining the affinity and selectivity of a compound like Alosetron.

-

Objective: To determine the binding affinity (pKi) of Alosetron for human and rat 5-HT3 receptors.

-

Methodology:

-

Membrane Preparation: Homogenized tissue or cell line membranes expressing the target 5-HT3 receptors are prepared.

-

Radioligand: A specific 5-HT3 receptor radioligand (e.g., [3H]granisetron) is used.

-

Incubation: Membranes are incubated with the radioligand in the presence of varying concentrations of unlabeled Alosetron.

-

Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of Alosetron that inhibits 50% of specific radioligand binding (IC50) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

-

-

Results: In one study, Alosetron demonstrated high affinity with estimated pKi values of 9.4 for human 5-HT3 receptors and 9.8 for rat 5-HT3 receptors.[16]

Randomized, Double-Blind, Placebo-Controlled Clinical Trial

This protocol outlines the standard design for assessing the efficacy and safety of Alosetron in the target patient population.

-

Objective: To evaluate the efficacy and safety of Alosetron in women with severe diarrhea-predominant IBS.

-

Methodology:

-

Patient Population: Women with severe IBS-D (e.g., by Rome II criteria) with chronic symptoms and inadequate response to conventional therapy are recruited.[11][17]

-

Screening: A baseline period (e.g., 2-4 weeks) is used to confirm diagnosis and symptom severity.

-

Randomization: Eligible patients are randomly assigned in a double-blind fashion to receive either Alosetron (e.g., 0.5 mg or 1 mg twice daily) or a matching placebo.[11][12]

-

Treatment Period: Patients receive the assigned treatment for a specified duration (e.g., 12 to 48 weeks).[11][12]

-

Efficacy Endpoints: The primary endpoint is often the patient's self-reported adequate relief of overall IBS pain and discomfort.[12] Secondary endpoints include changes in stool consistency, stool frequency, and urgency.[11][12]

-

Safety Monitoring: Adverse events are systematically recorded at each study visit. Particular attention is paid to constipation and symptoms of ischemic colitis.

-

Statistical Analysis: The proportion of responders in the Alosetron group is compared to the placebo group using appropriate statistical tests (e.g., Chi-square test).

-

Conclusion

Alosetron is a pharmacologically well-characterized, potent, and selective 5-HT3 receptor antagonist. Its mechanism of action directly addresses key pathophysiological elements of IBS-D, such as visceral hypersensitivity and altered gut motility. The pharmacokinetic profile is defined by rapid absorption, moderate protein binding, extensive hepatic metabolism, and a short half-life. While clinical trials have established its efficacy in providing symptom relief for a specific and limited patient population—women with severe IBS-D unresponsive to other treatments—its use is constrained by the risk of serious gastrointestinal adverse events, including severe constipation and ischemic colitis. Therefore, a thorough understanding of its pharmacological profile is essential for its appropriate and safe use in a clinical research and development context.

References

- 1. Pharmacology and clinical experience with alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. drugs.com [drugs.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Alosetron Monograph for Professionals - Drugs.com [drugs.com]

- 7. Alosetron | C17H18N4O | CID 2099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Articles [globalrx.com]

- 9. Alosetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Articles [globalrx.com]

- 11. Long-term safety and efficacy of alosetron in women with severe diarrhea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A randomized controlled clinical trial of the serotonin type 3 receptor antagonist alosetron in women with diarrhea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. Tolerability and safety of alosetron during long-term administration in female and male irritable bowel syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alosetron (Lotronex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 16. The pharmacological properties of the novel selective 5-HT3 receptor antagonist, alosetron, and its effects on normal and perturbed small intestinal transit in the fasted rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Randomised clinical trial: alosetron improves quality of life and reduces restriction of daily activities in women with severe diarrhoea-predominant IBS - PubMed [pubmed.ncbi.nlm.nih.gov]

Alosetron's Role in Serotonin-Mediated Gut Signaling Pathways: A Technical Guide

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter and paracrine signaling molecule, plays a pivotal role in the regulation of gastrointestinal (GI) function.[1][2] Approximately 95% of the body's serotonin is produced in the gut, primarily by enterochromaffin (EC) cells, where it modulates motility, secretion, and visceral sensation.[3] Dysregulation of serotonergic signaling is a key factor in the pathophysiology of Irritable Bowel Syndrome (IBS), particularly the diarrhea-predominant subtype (IBS-D).[1][4] Alosetron is a potent and selective 5-HT3 receptor antagonist developed for the treatment of women with severe IBS-D who have not responded to conventional therapies.[1][5][6] This document provides an in-depth examination of alosetron's mechanism of action, its interaction with gut signaling pathways, and the experimental methodologies used to characterize its effects.

Serotonin Signaling in the Enteric Nervous System (ENS)

The gut's intrinsic nervous system, the ENS, operates semi-autonomously to control GI functions. Serotonin released from EC cells in response to stimuli initiates key physiological reflexes.[7] This 5-HT acts on various receptor subtypes on enteric neurons. The 5-HT3 receptor, a ligand-gated ion channel, is extensively distributed on enteric neurons.[6][8] Activation of 5-HT3 receptors by serotonin leads to rapid neuronal depolarization, which in turn stimulates motor and secretory reflexes and transmits visceral sensory information, including pain signals, to the central nervous system.[4][8][9] In IBS-D, this signaling is often heightened, contributing to symptoms of abdominal pain, urgency, and diarrhea.[1][4]

Alosetron: Mechanism of Antagonism

Alosetron functions as a potent and selective antagonist of the 5-HT3 receptor.[6][10] By binding to and blocking these receptors on enteric neurons, alosetron inhibits the downstream effects of serotonin.[1][6] This blockade effectively dampens the excessive neuronal signaling that contributes to IBS-D symptoms. The key consequences of this antagonism are:

-

Reduced Gut Motility: Alosetron slows colonic transit time, which helps to normalize bowel frequency and improve stool consistency.[1][11][12]

-

Decreased Visceral Sensation: By blocking 5-HT3 receptors involved in afferent pain pathways, alosetron reduces visceral hypersensitivity, leading to relief from abdominal pain and discomfort.[1][13]

-

Modulation of Intestinal Secretion: The drug reduces the secretion of fluids into the intestines, further aiding in the management of diarrhea.[1]

Quantitative Data

The pharmacological profile of alosetron has been characterized through extensive pharmacokinetic, pharmacodynamic, and clinical studies.

Table 1: Pharmacokinetic Properties of Alosetron

| Parameter | Value | Reference(s) |

| Absolute Bioavailability | ~50-60% | [8][14][15] |

| Time to Peak Plasma Conc. | ~1.0 hour | [14] |

| Plasma Half-life | ~1.5 hours | [8][10][14] |

| Volume of Distribution | ~65 to 95 L | [8][14] |

| Plasma Protein Binding | ~82% | [8][14] |

| Metabolism | Hepatic (CYP2C9, 3A4, 1A2) | [14] |

| Elimination | ~74% in urine, ~11% in feces | [14] |

| Note: Co-administration with food can decrease absorption by approximately 25%.[8] |

Table 2: Pharmacodynamic Effects of Alosetron

| Parameter | Effect of Alosetron | Study Details | Reference(s) |

| Colonic Transit Time | Increased / Delayed | 2 mg twice daily for 8 days in IBS patients and healthy volunteers. | [11][12][15] |

| Jejunal Fluid Absorption | Increased basal water and sodium absorption | Single 4 mg oral dose in healthy volunteers. | [15] |

| Colonic Compliance | Significantly increased | 4 mg twice daily for 6.5 days in IBS patients. | [15] |

| Visceral Nociception | Attenuated response to rectal distension | Preclinical studies in dogs. | [16] |

Table 3: Summary of Clinical Efficacy in Women with Severe IBS-D

| Endpoint | Alosetron | Placebo | p-value | Study Details | Reference(s) |

| FDA Composite Responders | 45% | N/A | <0.001 (vs. baseline) | 105 evaluable patients over 12 weeks (0.5mg BID). | [17][18] |

| Adequate Relief of IBS Pain | 52% | 41% | 0.005 | 417 patients with frequent urgency over 48 weeks (1mg BID). | [19] |

| Satisfactory Control of Urgency | 73% | 57% | <0.001 | 801 women over 12 weeks (1mg BID). | [20] |

| Global Improvement Responders | 76% | 44% | <0.001 | 801 women at week 12 (1mg BID). | [20] |

| The FDA composite endpoint requires at least a 30% decrease in the weekly average of worst abdominal pain and at least a 50% reduction in the number of days per week with at least one stool of type 6 or 7 consistency.[17][18] |

Experimental Protocols

The characterization of alosetron's effects relies on specific preclinical and clinical methodologies.

Protocol 1: In Vitro Receptor Binding and Function Assays

These assays are fundamental for determining a drug's affinity and selectivity for its target receptor.

Methodology:

-

Tissue/Cell Preparation: Membranes are prepared from cells expressing the human 5-HT3 receptor or from relevant animal tissues (e.g., guinea-pig myenteric plexus).[16][21]

-

Radioligand Binding: Membranes are incubated with a radiolabeled 5-HT3 antagonist (e.g., [3H]granisetron) in the presence of varying concentrations of the test compound (alosetron).

-

Separation and Counting: The bound radioligand is separated from the unbound ligand via filtration. The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is used to determine the binding affinity (Ki).

-

Functional Assay (e.g., Electrophysiology): The ability of alosetron to block 5-HT-induced depolarization of neurons in isolated tissue preparations (e.g., guinea-pig ileum) is measured to confirm its antagonist activity.[16]

Protocol 2: Assessment of Visceral Hypersensitivity (Animal Model)

The colorectal distention (CRD) model in rodents is widely used to evaluate visceral pain and the efficacy of potential analgesics.[22][23][24]

Methodology:

-

Animal Preparation: A rat or mouse is anesthetized, and a small balloon catheter is inserted into the descending colon and rectum.

-

Electromyography (EMG): Electrodes are sutured into the external oblique abdominal muscles to measure the visceromotor response (VMR), which is a quantifiable measure of abdominal muscle contraction in response to pain.

-

Baseline Measurement: After a recovery period, baseline VMR is recorded in response to graded pressures of balloon distention.

-

Drug Administration: Alosetron or a vehicle control is administered (e.g., subcutaneously).[23]

-

Post-Treatment Measurement: The CRD procedure is repeated, and the VMR is recorded again.

-

Data Analysis: The change in VMR before and after drug administration is analyzed to determine if the compound reduces the pain response to distention.

Protocol 3: Measurement of Colonic Transit Time (Human Studies)

This method quantifies the effect of a drug on the speed at which contents move through the colon.

Methodology:

-

Marker Ingestion: Subjects ingest a set number of radio-opaque markers (e.g., Sitzmarks®) contained in a capsule.[12][25]

-

Abdominal Radiographs: A series of abdominal X-rays are taken at specific time points (e.g., 24, 48, and 72 hours) after ingestion.[12][25]

-

Marker Counting: The number of markers remaining in the whole colon and in specific segments (right, left, rectosigmoid) is counted on each radiograph.

-

Transit Time Calculation: The mean colonic transit time is calculated based on the number of markers visible at each time point. The study is typically performed in a randomized, double-blind, placebo-controlled, crossover design where each subject receives both alosetron and placebo over different periods.[12][25]

-

Alternative Method (Scintigraphy): A radiolabeled meal is ingested, and a gamma camera tracks its movement through the gastrointestinal tract, providing a more detailed and dynamic assessment of transit.[26][27]

Conclusion

Alosetron provides a clear example of a targeted therapy developed from a sophisticated understanding of neurogastroenterology. By selectively antagonizing the 5-HT3 receptor, it directly addresses the core pathophysiological mechanisms of excessive motility, secretion, and visceral hypersensitivity that characterize severe, diarrhea-predominant IBS. The quantitative data from pharmacokinetic, pharmacodynamic, and large-scale clinical trials confirm its efficacy in slowing colonic transit, alleviating abdominal pain, and controlling bowel urgency. However, its potent effects on gut function are also linked to serious, albeit rare, adverse events like ischemic colitis and severe constipation, which necessitate careful patient selection and monitoring.[1][28] The study of alosetron continues to provide valuable insights into the complex role of serotonin in the gut and serves as a key model for the development of future therapies targeting the brain-gut axis.

References

- 1. What is the mechanism of Alosetron Hydrochloride? [synapse.patsnap.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Novel aspects of enteric serotonergic signaling in health and brain-gut disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression and clinical significance of 5-HT and 5-HT3R in the intestinal mucosa of patient with diarrhea-type irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Articles [globalrx.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Essential Roles of Enteric Neuronal Serotonin in Gastrointestinal Motility and the Development/Survival of Enteric Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Review article: the therapeutic potential of 5-HT3 receptor antagonists in the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacology and clinical experience with alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 12. Alosetron, a 5-HT3 receptor antagonist, delays colonic transit in patients with irritable bowel syndrome and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Serotonergic Mechanisms Regulating the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. drugs.com [drugs.com]

- 16. researchgate.net [researchgate.net]

- 17. Alosetron use in clinical practice: significant improvement in irritable bowel syndrome symptoms evaluated using the US Food and Drug Administration composite endpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ispub.com [ispub.com]

- 20. Alosetron controls bowel urgency and provides global symptom improvement in women with diarrhea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vitro studies with ICI 169,369, a chemically novel 5-HT antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The role of experimental models in developing new treatments for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Alosetron, a 5-HT3 receptor antagonist, delays colonic transit in patients with irritable bowel syndrome and healthy volunteers - White Rose Research Online [eprints.whiterose.ac.uk]

- 26. Effects of alosetron on gastrointestinal transit time and rectal sensation in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Account Suspended [imsaonline.com]

- 28. Alosetron and irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Deep Dive into Alosetron and its Analogs at the 5-HT3 Receptor

For Researchers, Scientists, and Drug Development Professionals

Alosetron, a potent and selective antagonist of the serotonin 5-HT3 receptor, represents a significant therapeutic agent for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women.[1][2] Its clinical efficacy is intrinsically linked to its chemical structure, which dictates its interaction with the 5-HT3 receptor, a ligand-gated ion channel. This technical guide delves into the critical structural activity relationships (SAR) of Alosetron and its analogs, providing a comprehensive overview of the molecular features governing their pharmacological activity. We will explore quantitative binding data, detailed experimental protocols, and the underlying signaling pathways to offer a valuable resource for researchers in the field of medicinal chemistry and drug development.

The 5-HT3 Receptor: A Key Target in Gastrointestinal Function

The 5-HT3 receptor is a member of the Cys-loop family of ligand-gated ion channels, predominantly found on enteric neurons in the gastrointestinal (GI) tract, as well as in the central nervous system.[3] Activation of these receptors by serotonin (5-hydroxytryptamine, 5-HT) triggers the opening of a non-selective cation channel, leading to neuronal depolarization. This event modulates various GI processes, including visceral pain perception, colonic transit, and intestinal secretion. In IBS-D, dysregulation of serotonin signaling is thought to contribute to the hallmark symptoms of abdominal pain and diarrhea.

Alosetron exerts its therapeutic effect by competitively blocking the binding of serotonin to the 5-HT3 receptor, thereby inhibiting downstream signaling and normalizing aberrant GI function.[1][3] The following diagram illustrates the fundamental mechanism of Alosetron's action.

Caption: Alosetron competitively inhibits serotonin binding to the 5-HT3 receptor, preventing ion channel opening and subsequent neuronal depolarization.

Structural Activity Relationship (SAR) of Alosetron and Analogs

The affinity of Alosetron and its analogs for the 5-HT3 receptor is highly dependent on specific structural features. The core structure of Alosetron is a tricyclic pyrido[4,3-b]indol-1-one. Modifications to this scaffold, as well as to the appended 5-methyl-1H-imidazol-4-ylmethyl group, have profound effects on binding affinity.

A general pharmacophore for 5-HT3 receptor antagonists includes an aromatic moiety, a hydrogen bond acceptor, and a basic nitrogen atom.[1][4] In Alosetron, the pyrido[4,3-b]indol-1-one system serves as the aromatic and hydrogen-bonding component, while the imidazole ring provides the basic center.

Caption: Key structural features required for high-affinity binding to the 5-HT3 receptor.

Quantitative SAR Data

The following tables summarize the available quantitative data for Alosetron and a selection of its analogs and related compounds. It is important to note that the data is compiled from various sources and experimental conditions may differ.

Table 1: Binding Affinity of Alosetron

| Compound | Receptor Species | Assay Type | Radioligand | pKi / pKB | Reference |

| Alosetron | Human | Radioligand Binding | Not Specified | 9.4 | [5] |

| Alosetron | Rat | Radioligand Binding | Not Specified | 9.8 | [5] |

| Alosetron | Rat | Functional (Vagus Nerve) | - | 9.8 | [5] |

Table 2: SAR of Pyrido[1,2-a]indole and Pyrimido[1,6-a]indole Analogs

| Compound | R1 | R2 | R3 | Core Scaffold | In Vivo Activity (Bezold-Jarisch Reflex, ED50 µg/kg, i.v.) | Reference |

| FK 1052 | H | Me | Me | Pyrido[1,2-a]indole | 0.9 | [6] |

| Analog 8b | Me | - | - | Pyrimido[1,6-a]indole | 0.6 | [7] |

| Analog 26a | Me | - | - | Pyrimido[1,6-a]indole | 0.8 | [7] |

| Ondansetron | - | - | - | Carbazole | ~20-30 fold less potent than 8b and 26a | [7] |

Table 3: Binding Affinities of Other Related 5-HT3 Antagonists

| Compound | Ki (nM) | Reference |

| Cilansetron | 0.19 | [8] |

| Compound 21 | 0.32 | [9] |

| Compound 37 | 0.31 | [9] |

| Compound 28 | 3.92 | [10] |

Key Experimental Protocols

The determination of the structural activity relationship of Alosetron and its analogs relies on robust and reproducible experimental assays. The following sections detail the methodologies for key in vitro experiments.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound for the 5-HT3 receptor. It typically involves a competitive binding experiment where the test compound displaces a radiolabeled ligand from the receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT3 receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT3A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]Granisetron, a high-affinity 5-HT3 receptor antagonist.

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., tropisetron or unlabeled granisetron).

-

Test Compounds: Alosetron and its analogs.

-

Instrumentation: Scintillation counter, filtration manifold.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the 5-HT3 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]granisetron, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separation: Rapidly separate the bound from free radioligand by filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: A simplified workflow for determining the binding affinity of Alosetron analogs.

In Vitro Functional Assay: FLIPR Calcium Assay

Functional assays are crucial to determine whether a compound acts as an antagonist, agonist, or partial agonist. The Fluorometric Imaging Plate Reader (FLIPR) calcium assay is a high-throughput method to measure changes in intracellular calcium concentration upon receptor activation.

Objective: To determine the functional antagonism of test compounds at the 5-HT3 receptor.

Materials:

-

Cell Line: A cell line stably expressing the human 5-HT3A receptor (e.g., HEK293 or CHO cells).[11]

-

Calcium-sensitive dye: e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit.[11][12]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Agonist: Serotonin (5-HT) or a selective 5-HT3 agonist like m-chlorophenylbiguanide (mCPBG).

-

Test Compounds: Alosetron and its analogs.

-

Instrumentation: FLIPR or a similar fluorescence plate reader.

Protocol:

-

Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.[11]

-

Dye Loading: Incubate the cells with a calcium-sensitive dye for a specified time (e.g., 1 hour at 37°C).[11][12]

-

Compound Pre-incubation: Add varying concentrations of the test compound (antagonist) to the wells and incubate for a short period.

-

Agonist Addition and Measurement: Place the plate in the FLIPR instrument. The instrument will add a fixed concentration of the agonist (e.g., EC80 of serotonin) to the wells and simultaneously measure the fluorescence signal over time.

-

Data Analysis: The increase in fluorescence corresponds to the influx of calcium upon receptor activation. The ability of the test compound to inhibit the agonist-induced fluorescence increase is quantified to determine its IC50 value.

Caption: Workflow for assessing the functional antagonism of Alosetron analogs using a calcium influx assay.

In Vitro Functional Assay: Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for studying ion channel function, providing detailed information about the effects of a compound on channel gating and conductance.

Objective: To characterize the inhibitory effect of a test compound on 5-HT3 receptor-mediated currents.

Materials:

-

Cell Line: A cell line expressing the human 5-HT3A receptor.

-

Recording Solutions: External and internal solutions designed to isolate the currents of interest.

-

Agonist: Serotonin (5-HT).

-

Test Compounds: Alosetron and its analogs.

-

Instrumentation: Patch-clamp amplifier, micromanipulator, microscope, and data acquisition system.

Protocol:

-

Cell Preparation: Culture cells on coverslips suitable for patch-clamp recording.

-

Whole-Cell Configuration: Form a high-resistance seal between a glass micropipette and the cell membrane, and then rupture the membrane patch to gain electrical access to the cell's interior.

-

Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and record the currents elicited by the rapid application of serotonin.

-

Compound Application: Apply the test compound to the cell before and during the application of serotonin to measure its inhibitory effect on the current.

-

Data Analysis: Analyze the reduction in the peak current amplitude to determine the IC50 of the antagonist. Further analysis can reveal the mechanism of inhibition (e.g., competitive, non-competitive).[13]

Conclusion

The structural activity relationship of Alosetron and its analogs is a testament to the fine-tuning of molecular architecture to achieve potent and selective antagonism of the 5-HT3 receptor. The tricyclic core and the imidazole moiety are both critical for high-affinity binding. The quantitative data, though fragmented across different structural series, consistently highlights the importance of the key pharmacophoric features. The detailed experimental protocols provided herein offer a practical guide for researchers aiming to synthesize and evaluate novel 5-HT3 receptor antagonists. A thorough understanding of the SAR of this class of compounds, facilitated by robust in vitro assays, is paramount for the rational design of new chemical entities with improved efficacy and safety profiles for the treatment of IBS-D and other 5-HT3 receptor-mediated disorders.

References

- 1. Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The pharmacological properties of the novel selective 5-HT3 receptor antagonist, alosetron, and its effects on normal and perturbed small intestinal transit in the fasted rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New 5-HT3 (serotonin-3) receptor antagonists. I. Synthesis and structure-activity relationships of pyrido[1,2-a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. moleculardevices.com [moleculardevices.com]

- 8. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-HT3 receptor antagonists. 1. New quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and binding properties of novel and selective 5-HT(3) and 5-HT(4) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. moleculardevices.com [moleculardevices.com]

- 13. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

Alosetron's Binding Affinity for Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alosetron is a potent and highly selective 5-HT3 receptor antagonist.[1][2] This technical guide provides an in-depth overview of the binding affinity of alosetron for serotonin (5-HT) receptors, detailing its selectivity profile and the experimental methodologies used for these determinations. The document also elucidates the primary signaling pathway associated with alosetron's mechanism of action.

Data Presentation: Alosetron Binding Affinity

| Receptor Subtype | Species | Preparation | Radioligand | Value | Unit | Reference |

| 5-HT3 | Human | Membranes | Not Specified | 9.4 | pKi | [1] |

| 5-HT3 | Rat | Membranes | Not Specified | 9.8 | pKi | [1] |

| 5-HT2B | Human | Recombinant CHO-K1 cells | Not Specified | 7.0 (± 0.4) | pKi |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols

The determination of alosetron's binding affinity for serotonin receptors is primarily achieved through competitive radioligand binding assays.

Competition Radioligand Binding Assay

This technique is employed to determine the affinity (Ki) of an unlabeled compound (alosetron) for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the same receptor.

Materials:

-

Receptor Source: Homogenates of tissues or cells expressing the target serotonin receptor subtype (e.g., CHO-K1 cells transfected with the human 5-HT2B receptor).

-

Radioligand: A high-affinity ligand for the target receptor that has been labeled with a radioisotope (e.g., [3H]-serotonin or a specific [3H]-labeled antagonist).

-

Unlabeled Ligand (Competitor): Alosetron ((Z)-2-butenedioate).

-

Assay Buffer: A buffer solution to maintain a stable pH and ionic environment (e.g., 50 mM Tris-HCl, pH 7.4).

-

Filtration Apparatus: A device to separate the receptor-bound radioligand from the free radioligand.

-

Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.

Procedure:

-

Incubation: A fixed concentration of the radioligand and varying concentrations of alosetron are incubated with the receptor preparation in the assay buffer. The incubation is carried out for a specific duration and at a controlled temperature to allow the binding to reach equilibrium.

-

Separation: The incubation mixture is rapidly filtered through a glass fiber filter. The receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of alosetron that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value for alosetron is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the general workflow of a competitive radioligand binding assay.

Signaling Pathways

Alosetron exerts its therapeutic effect by antagonizing the 5-HT3 receptor, which is a ligand-gated ion channel.[3] The binding of serotonin to the 5-HT3 receptor normally leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+ ions and subsequent neuronal depolarization.[3] Alosetron competitively blocks this binding, thereby preventing the downstream signaling cascade.

The following diagram illustrates the signaling pathway initiated by 5-HT3 receptor activation and its inhibition by alosetron.

Further downstream signaling events following the initial cation influx can involve calcium-dependent intracellular cascades. For instance, the increase in intracellular Ca2+ can activate various calcium-dependent enzymes and signaling pathways. The diagram below details a proposed downstream cascade involving Calmodulin (CaM), Ca2+/calmodulin-dependent protein kinase II (CaMKII), and the extracellular signal-regulated kinase (ERK) pathway.[4]

References

- 1. The pharmacological properties of the novel selective 5-HT3 receptor antagonist, alosetron, and its effects on normal and perturbed small intestinal transit in the fasted rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of 5-HT3 Receptors in the Antidepressant Response [mdpi.com]

- 4. researchgate.net [researchgate.net]

Unraveling the Core Mechanisms: Early Research on Alosetron for Visceral Hypersensitivity

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide delves into the foundational research that established Alosetron as a therapeutic agent for visceral hypersensitivity, a key component of irritable bowel syndrome (IBS). We will explore the core mechanisms of action, detailed experimental protocols from seminal preclinical and clinical studies, and quantitative outcomes that shaped our understanding of this selective 5-HT3 receptor antagonist.

Introduction: The Challenge of Visceral Hypersensitivity

Visceral hypersensitivity, characterized by a lowered pain threshold and an exaggerated response to visceral stimuli, is a hallmark of IBS.[1][2] Patients often experience pain and discomfort at levels of intestinal distension that are not perceived as painful by healthy individuals.[2] Early research identified the serotonin (5-hydroxytryptamine, 5-HT) system, particularly the 5-HT3 receptor, as a critical player in the modulation of visceral sensation and motility.[1][3] This understanding paved the way for the investigation of 5-HT3 receptor antagonists like Alosetron as a targeted therapy.

Mechanism of Action: Targeting the 5-HT3 Receptor

Alosetron is a potent and selective antagonist of the 5-HT3 receptor.[3][4] These receptors are ligand-gated ion channels extensively distributed on enteric neurons within the gastrointestinal tract, as well as in the central nervous system.[3] The binding of serotonin to 5-HT3 receptors on afferent spinal neurons leads to neuronal depolarization and the transmission of nociceptive signals from the gut to the brain.

By blocking these receptors, Alosetron inhibits the activation of these ion channels, thereby modulating visceral pain, slowing colonic transit, and reducing gastrointestinal secretions.[3][4] This targeted action addresses the key pathophysiological features of diarrhea-predominant IBS (IBS-D).

References

- 1. Type of Rectal Barostat Protocol Affects Classification of Hypersensitivity and Prediction of Symptom Severity in Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Alosetron, a 5‐HT3 receptor antagonist, delays colonic transit in patients with irritable bowel syndrome and healthy volunteers | Semantic Scholar [semanticscholar.org]

- 4. Alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Studies on Alosetron's Effect on Enteric Neurons: A Technical Guide

Abstract

Alosetron is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist developed for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women. The enteric nervous system (ENS), rich in 5-HT3 receptors, is the primary site of Alosetron's therapeutic action. These receptors, located on enteric neurons, play a crucial role in regulating visceral pain, colonic transit, and gastrointestinal secretions. This technical guide provides an in-depth review of the foundational preclinical and clinical research that has elucidated the effects of Alosetron on enteric neurons. It summarizes key quantitative data, details the experimental methodologies used in these seminal studies, and illustrates the underlying signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of functional gastrointestinal disorders and neurogastroenterology.

Core Mechanism of Action on Enteric Neurons

Alosetron exerts its therapeutic effects by competitively blocking 5-HT3 receptors, which are ligand-gated ion channels extensively distributed on neurons within the gastrointestinal tract's enteric nervous system.[1]

-

1.1 Direct Antagonism of 5-HT3 Receptors: Serotonin released in the gut, primarily from enterochromaffin (EC) cells, activates 5-HT3 receptors on intrinsic and extrinsic afferent neurons. This activation leads to a rapid, transient depolarization of the neuronal membrane by allowing the influx of sodium and calcium ions.[2] Alosetron is a highly selective antagonist at these receptors, preventing serotonin from binding and initiating this signaling cascade.[3][4]

-

1.2 Inhibition of Neuronal Depolarization: Foundational in vitro studies on guinea-pig myenteric and submucosal neurons demonstrated that Alosetron effectively blocks the fast depolarization mediated by 5-HT3 receptors.[4][5] This action at the cellular level is fundamental to its ability to modulate neuronal excitability in the gut.

-

1.3 Modulation of Neurotransmitter Release: By blocking presynaptic 5-HT3 receptors on enteric neurons, Alosetron can modulate the release of other neurotransmitters. For instance, studies have shown that Alosetron can decrease the release of acetylcholine (ACh) from human jejunal muscle, which helps in reducing the amplitude of gastrointestinal contractions.[6]

Key Preclinical and Clinical Findings

The physiological effects of Alosetron on gut function are a direct consequence of its action on enteric neurons. These effects have been quantified in numerous studies, summarized below.

Receptor Binding and Functional Antagonism

Pharmacological studies established Alosetron's high affinity and selectivity for the 5-HT3 receptor.

| Parameter | Species/Tissue | Value | Reference |

| Binding Affinity (pKi) | Rat 5-HT3 Receptors | 9.8 | [7] |

| Human 5-HT3 Receptors | 9.4 | [7] | |

| Functional Antagonism (pKB) | Rat Vagus Nerve (5-HT induced depolarization) | 9.8 | [7] |

Effects on Neuronal Excitability and Nociception

Alosetron's ability to reduce visceral pain is linked to its inhibition of nociceptive signaling from the gut.

| Parameter | Model System | Key Finding | Reference |

| Neuronal Depolarization (IC50) | Guinea-pig myenteric & submucosal neurons | ~55 nmol/L | [4][5][8] |

| Visceral Nociception | Anesthetized Rat (Colorectal Distension) | Inhibits the reflex depressor response | [9] |

| Spinal Neuron Activation | Anesthetized Rat (Colorectal Distension) | Reduces c-fos expression in the spinal cord | [9][10] |

Effects on Gastrointestinal Motility

By modulating enteric neural circuits, Alosetron significantly impacts gut motility, particularly in the colon.

| Parameter | Model System | Key Finding | Reference |

| Colonic Transit | Healthy Volunteers & IBS Patients | Significantly delayed/slowed | [2][4][11] |

| Migrating Motor Complexes (MMCs) | Murine Ileum (in vitro) | Inhibited MMC frequency; 100-fold lower threshold in females (20 nM) vs. males | [12][13] |

| Small Intestinal Transit | Healthy Volunteers & IBS Patients | No significant effect | [12] |

Effects on Visceral Sensation and Compliance

In humans, Alosetron alters the perception of colonic distension, not by directly blocking pain signals, but by changing the physical properties of the colon.

| Parameter | Study Population | Placebo | Alosetron (0.25 mg b.d.) | Alosetron (4 mg b.d.) | Reference |

| Colonic Compliance (mL/mmHg) | IBS Patients | 5.9 | 7.6 | 9.8 | [14] |

| Bag Volume at First Sensation (mL) | IBS Patients | Baseline | +61 mL | +90 mL | [14] |

| Bag Volume at Pain Threshold (mL) | IBS Patients | Baseline | +71 mL | +84 mL | [14] |

Detailed Experimental Protocols

The foundational understanding of Alosetron's effects relies on several key experimental models.

In Vitro Electrophysiology on Enteric Neurons

-

Objective: To directly measure the effect of Alosetron on 5-HT-induced neuronal depolarization.

-

Methodology:

-

Tissue Preparation: The myenteric or submucosal plexus is dissected from the guinea-pig ileum and placed in a recording chamber perfused with Krebs solution.

-

Neuronal Recording: Intracellular recordings are made from individual enteric neurons using sharp microelectrodes to measure membrane potential.

-

Drug Application: Serotonin (5-HT) is applied to the preparation to evoke a fast depolarizing response, characteristic of 5-HT3 receptor activation.

-

Antagonism: The experiment is repeated in the presence of increasing concentrations of Alosetron to determine its ability to block the 5-HT-induced depolarization and to calculate an IC50 value.[4][5]

-

Animal Models of Visceral Hypersensitivity (Colorectal Distension)

-

Objective: To assess Alosetron's effect on visceral nociception in vivo.

-

Methodology:

-

Animal Preparation: A rat is anesthetized, and cannulas are inserted to monitor arterial blood pressure. A latex balloon attached to a catheter is inserted into the distal colon.

-

Stimulation: The balloon is rapidly inflated to a noxious pressure (e.g., 80 mmHg) for a short duration (e.g., 30 seconds), which elicits a reflex fall in blood pressure (depressor response), an index of visceral pain.

-

Treatment: Alosetron is administered intravenously at various doses.

-

Measurement: The colorectal distension (CRD) is repeated, and the magnitude of the depressor response is measured. A reduction in this response indicates an anti-nociceptive effect.[9]

-

c-fos Immunohistochemistry: For spinal cord analysis, after repeated CRD, the animal is sacrificed, and the lumbosacral spinal cord is processed for c-fos immunohistochemistry. The number of c-fos positive (activated) neurons in the dorsal horn is quantified as a measure of nociceptive signal transmission.[9]

-

Human Studies of Colonic Sensation (Barostat)

-

Objective: To quantify the effects of Alosetron on colonic compliance and sensation thresholds in humans.

-

Methodology:

-

Patient Preparation: Following a standardized bowel preparation, patients with IBS are studied after an overnight fast.

-

Barostat Placement: A catheter with a large-capacity balloon is placed in the descending or sigmoid colon under fluoroscopic guidance. This balloon is connected to an electronic barostat, a device that can maintain a constant pressure by varying the volume of air in the balloon.

-

Distension Protocol: The colon is distended in a stepwise manner, with pressure increasing in increments (e.g., 4 mmHg steps for 5 minutes each).

-

Sensation Reporting: At each pressure step, patients report their sensations using a validated scale (e.g., first sensation, gas, discomfort, pain).

-

Data Analysis: The pressure-volume relationship is plotted to calculate colonic compliance (ΔV/ΔP). The pressure and volume at which specific sensations are first reported are recorded as sensory thresholds. The study is typically performed at baseline and after a treatment period with Alosetron or placebo.[14]

-

Signaling Pathways and Broader Implications

The action of Alosetron on enteric neurons interrupts a key signaling pathway involved in visceral hypersensitivity, a hallmark of IBS.

-

The 5-HT3 Receptor-Mediated Visceral Pain Pathway:

-

Mechanical or chemical stimuli in the gut lumen trigger the release of 5-HT from enterochromaffin cells.

-

5-HT activates 5-HT3 receptors on the terminals of intrinsic primary afferent neurons (IPANs) and extrinsic spinal afferent neurons.

-

Activation of these neurons initiates local reflexes that influence motility and secretion, and also transmits nociceptive signals via the dorsal root ganglia to the dorsal horn of the spinal cord.

-

These signals then ascend to the brain, where they are perceived as pain or discomfort.[10]

-

Alosetron acts at the very first step of this neuronal pathway, blocking the 5-HT3 receptors on the primary afferent nerve endings, thereby reducing the transmission of these pain signals from the gut.[3][10]

-

-

Central vs. Peripheral Mechanisms: While the primary effects of Alosetron are mediated peripherally on enteric neurons, studies using functional brain imaging have shown that Alosetron can also decrease brain activity in regions associated with emotional responses to visceral pain, such as the amygdala.[15][16] This suggests that by reducing the afferent barrage of signals from the gut, Alosetron secondarily modulates central processing of visceral stimuli.

Conclusion

The foundational studies on Alosetron have definitively established its role as a potent and selective 5-HT3 receptor antagonist with significant effects on the enteric nervous system. Through a variety of in vitro, preclinical, and clinical experimental models, research has demonstrated that Alosetron normalizes gut function in IBS-D by blocking 5-HT3-mediated neuronal depolarization. This action leads to a reduction in visceral nociception, a slowing of colonic transit, and an increase in colonic compliance. The detailed quantitative data and methodologies from these core studies have not only provided the rationale for Alosetron's clinical use but also continue to inform the development of new therapies targeting the complex serotonin signaling system in the gut.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Role of serotonin in the pathophysiology of the irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alosetron and irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Review article: effects of the 5-HT3 receptor antagonist alosetron on neuromuscular transmission in canine and human intestinal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacological properties of the novel selective 5-HT3 receptor antagonist, alosetron, and its effects on normal and perturbed small intestinal transit in the fasted rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. The 5-HT3 receptor antagonist alosetron inhibits the colorectal distention induced depressor response and spinal c-fos expression in the anaesthetised rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serotonin Signaling in the Gastrointestinal Tract: Functions, dysfunctions, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Alosetron, a 5‐HT3 receptor antagonist, delays colonic transit in patients with irritable bowel syndrome and healthy volunteers | Semantic Scholar [semanticscholar.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Effects of alosetron on spontaneous migrating motor complexes in murine small and large bowel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of alosetron on responses to colonic distension in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The effect of the 5-HT3 receptor antagonist, alosetron, on brain responses to visceral stimulation in irritable bowel syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Alosetron ((Z)-2-butenedioate) in In Vivo Animal Models of Irritable Bowel Syndrome (IBS)

For Researchers, Scientists, and Drug Development Professionals

Introduction